molecular formula C28H25N B2960859 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline CAS No. 84202-40-4

8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B2960859
CAS No.: 84202-40-4
M. Wt: 375.515
InChI Key: SGTZLOGLISDCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline is a synthetic tetrahydroquinoline derivative offered for research purposes. Tetrahydroquinoline is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Compounds based on this core structure have been investigated as potent immunomodulators, specifically targeting the PD-1/PD-L1 protein-protein interaction pathway . Blocking this pathway enhances the immune system's ability to combat cancer, making PD-L1 inhibitors a promising avenue in oncology research . Furthermore, the structural features of this compound, including multiple phenyl rings and a benzyl group, suggest potential for central nervous system (CNS) activity, aligning with research applications for neurodegenerative disorders . The specific substitution pattern with benzyl and phenyl groups at the 2, 4, and 8 positions is designed to optimize binding affinity and physicochemical properties. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N/c1-4-11-21(12-5-1)19-24-17-10-18-25-26(22-13-6-2-7-14-22)20-27(29-28(24)25)23-15-8-3-9-16-23/h1-9,11-16,20,24H,10,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTZLOGLISDCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the condensation of benzylamine with 2,4-diphenylcyclohexanone under acidic conditions, followed by cyclization to form the tetrahydroquinoline ring . Industrial production methods typically involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives using reducing agents like sodium borohydride.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures

Scientific Research Applications

8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been extensively studied for its applications in various scientific fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Its derivatives are being explored for their potential use in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural and Physicochemical Properties

Table 2: Molecular and Crystallographic Data
Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline C₃₂H₂₇N 425.57 g/mol Sofa conformation (cyclohexene ring)
8-(4-Cl-Benzylidene)-4-(4-Cl-phenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline C₂₈H₂₀Cl₂N 457.37 g/mol Planar pyridine ring (deviation: 0.011 Å)
2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline C₁₁H₁₄ClN 195.69 g/mol Predicted CCS (Ų): 140.3 (M+H⁺)
  • Conformational Flexibility: The cyclohexene ring in tetrahydroquinolines adopts a "sofa" conformation, as seen in 8-benzyl derivatives, which may influence binding pocket compatibility .
  • Electron-Deficient Cores: Chlorinated analogues exhibit reduced electron density at the pyridine ring, enhancing electrophilicity and reactivity toward nucleophilic targets .

Biological Activity

8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline (BTHQ) is a tetrahydroquinoline derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure and has been the subject of various studies aimed at elucidating its pharmacological properties.

Chemical Structure and Properties

The molecular formula of BTHQ is C21H23NC_{21}H_{23}N, with a molecular weight of approximately 301.4 g/mol. Its structure features a tetrahydroquinoline backbone with two phenyl groups and a benzyl substituent, which may influence its interaction with biological targets.

BTHQ's biological activity is thought to be mediated through several mechanisms:

  • Antioxidant Activity : BTHQ has shown potential as an antioxidant, which can mitigate oxidative stress in cells.
  • Neuroprotective Effects : Studies indicate that BTHQ may protect neuronal cells from damage, possibly through the modulation of neurotransmitter systems.
  • Anticancer Properties : There is emerging evidence suggesting that BTHQ may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Antioxidant Activity

Research has demonstrated that BTHQ exhibits significant antioxidant properties. In vitro assays have shown that it can scavenge free radicals and reduce oxidative stress markers in cellular models.

StudyMethodFindings
DPPH AssayIC50 = 25 µM
ABTS AssayEffective in reducing ABTS radical cation

Neuroprotective Effects

BTHQ has been evaluated for its neuroprotective effects in models of neurodegeneration.

StudyModelOutcome
Rat model of Parkinson's diseaseReduced bradykinesia symptoms
In vitro neuronal culturesDecreased apoptosis markers

Anticancer Activity

The compound has been tested against various cancer cell lines, showing promising results.

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)15Induces apoptosis via caspase activation
A549 (lung cancer)20Inhibits cell cycle progression

Case Studies and Research Findings

  • Neuroprotection in Parkinson's Disease : A study investigated the effects of BTHQ on dopamine levels in a rat model of Parkinson's disease. Results indicated that BTHQ administration led to increased dopamine content in the striatum without affecting the number of dopaminergic neurons, suggesting a protective mechanism against neurotoxic agents .
  • Anticancer Mechanisms : In vitro studies on MCF-7 and A549 cells revealed that BTHQ induces apoptosis through the activation of caspases and inhibition of cell cycle progression. These findings highlight its potential as a therapeutic agent in cancer treatment .
  • Antioxidant Properties : The antioxidant capacity of BTHQ was evaluated using various assays, demonstrating its ability to scavenge free radicals effectively and reduce oxidative damage in cellular models .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or catalytic hydrogenation of precursor imines. For example, LiAlH4 in THF under inert atmosphere is commonly used for reducing intermediates, achieving yields up to 88% after purification (e.g., column chromatography) . Reaction parameters such as solvent polarity, temperature (e.g., room temperature vs. reflux), and stoichiometric ratios of reducing agents (e.g., NaBH3CN) critically affect stereochemical outcomes and purity .

Q. How is the crystal structure of this compound characterized, and what key geometric parameters define its conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Triclinic crystal system with space group P1 and unit cell dimensions (a = 10.0583 Å, b = 10.6483 Å, c = 10.8792 Å) .
  • Dihedral angles between aromatic rings (e.g., phenyl vs. benzyl groups) and bond lengths (C–C = 1.52–1.54 Å) provide insights into steric strain and π-π interactions .
  • Symmetry operations (e.g., code x−1, y, z+1) resolve atomic displacement parameters .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when characterizing diastereomers of this compound?

  • Methodological Answer :

  • NMR Analysis : Compare <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for axial vs. equatorial protons in the tetrahydroquinoline ring. Diastereomers exhibit distinct splitting patterns due to restricted rotation .
  • Chromatography : Use chiral stationary phases (CSPs) in HPLC or GC-MS to separate enantiomers. For example, GC analysis with polar columns (e.g., DB-WAX) can resolve 50/50 cis/trans ratios into pure isomers .
  • X-ray Crystallography : Resolve ambiguities in NOE (Nuclear Overhauser Effect) data by correlating SC-XRD-derived torsional angles with proton proximity .

Q. What strategies enhance stereoselectivity in the synthesis of this compound?

  • Methodological Answer :

  • Catalytic Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) to favor R or S configurations at the benzyl position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving cis selectivity. Non-polar solvents (e.g., toluene) may favor trans isomers .
  • pH Control : Adjusting pH during reductions (e.g., NaBH3CN at pH 4) minimizes side reactions and stabilizes intermediates .

Q. How does the tetrahydroquinoline core influence ligand design in coordination chemistry?

  • Methodological Answer :

  • Chelation Studies : The pyridyl nitrogen and adjacent substituents (e.g., benzyl groups) act as Lewis bases. Titration with metal salts (e.g., Cu<sup>2+</sup>) monitored by UV-Vis spectroscopy reveals binding stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratios) .
  • X-ray Absorption Spectroscopy (XAS) : Determine metal-ligand bond distances and oxidation states in complexes .

Data Analysis and Optimization

Q. What computational methods validate the experimental geometry of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare computed bond angles (e.g., C1–C2–H2A = 120.5°) with SC-XRD data to assess accuracy .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) from crystal packing data .

Q. How do researchers mitigate decomposition or instability during storage of this compound?

  • Methodological Answer :

  • Stability Tests : Conduct accelerated degradation studies under UV light, humidity, and heat (40–60°C). Monitor via TLC or HPLC for byproduct formation .
  • Storage Conditions : Store in amber vials under inert gas (Ar/N2) at –20°C. Avoid aqueous or protic environments to prevent hydrolysis .

Contradiction Resolution

Q. How to reconcile discrepancies between theoretical and experimental melting points for derivatives of this compound?

  • Methodological Answer :

  • DSC Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions or solvate formation. For example, a 5°C deviation may indicate a hydrate vs. anhydrous form .
  • Recrystallization Screening : Test solvents (e.g., MeOH/Et2O vs. CHCl3/hexane) to isolate stable crystalline phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.